N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazine ring substituted with a 4-ethoxyphenyl group and an ethoxyethyl linkage to a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution with 4-Ethoxyphenyl Group: The pyridazine ring is then substituted with a 4-ethoxyphenyl group using a nucleophilic aromatic substitution reaction.
Ethoxyethyl Linkage Formation: The substituted pyridazine is reacted with an ethoxyethyl halide to form the ethoxyethyl linkage.
Coupling with Methoxybenzamide: Finally, the ethoxyethyl-substituted pyridazine is coupled with 3-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-methoxybenzamide
- N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzenesulfonamide
Uniqueness
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-18-9-7-16(8-10-18)20-11-12-21(25-24-20)29-14-13-23-22(26)17-5-4-6-19(15-17)27-2/h4-12,15H,3,13-14H2,1-2H3,(H,23,26) |
InChI Key |
CAFYFZCSSLOFST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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